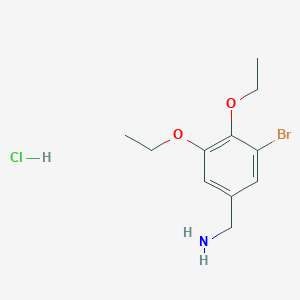![molecular formula C22H31N3O2 B2588659 N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide CAS No. 2216403-58-4](/img/structure/B2588659.png)
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a methoxyphenylmethyl group, and a piperidinylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Introduction of the methoxyphenylmethyl group: This step involves the alkylation of piperidine with 4-methoxybenzyl chloride in the presence of a base.
Coupling of the two intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the piperidinylacetamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) can be employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[4-(phenylmethyl)piperidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)methyl]piperidin-1-yl]acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-20-7-5-18(6-8-20)15-19-9-13-25(14-10-19)16-21(26)24-22(17-23)11-3-2-4-12-22/h5-8,19H,2-4,9-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNTGKWRSRWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2588581.png)
![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2588582.png)
![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2588592.png)
![N-cyclopentyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2588594.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)
